AFR-605 free base
Description
Contextualization within Indazole Compound Classes and their Biological Relevance
AFR-605 free base is classified as a derivative of indazole, a bicyclic heterocyclic organic compound consisting of the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.gov The indazole nucleus can exist in different tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant form. nih.gov These compounds are largely synthetic, with few occurrences in nature, yet they exhibit a remarkable breadth of pharmacological activities. austinpublishinggroup.com
The biological relevance of the indazole class is extensive, with derivatives demonstrating a wide array of therapeutic potentials. nih.gov Researchers have identified indazole-containing compounds with anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net This wide range of bioactivity has cemented the indazole scaffold as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net
Overview of the Indazole Scaffold in Contemporary Medicinal Chemistry
The indazole scaffold is a cornerstone in contemporary medicinal chemistry due to its versatile chemical nature and its ability to serve as a structural motif in a multitude of drug molecules. nih.gov Its unique properties allow for diverse substitutions, enabling chemists to fine-tune the pharmacological profiles of the resulting derivatives. researchgate.net This adaptability has led to the development of several FDA-approved drugs containing the indazole moiety, which are used to treat a variety of diseases, including cancer. rsc.org
The significance of the indazole ring is further highlighted by its presence in numerous compounds that have entered clinical trials. nih.gov Its ability to interact with various biological targets, often with high affinity and selectivity, makes it an attractive starting point for drug discovery programs. researchgate.net The structural rigidity and aromatic nature of the indazole core contribute to its favorable binding characteristics with enzymes and receptors. researchgate.net
Rationale for Investigating this compound in Academic Research
While specific research findings on this compound are not extensively published, the rationale for its investigation can be inferred from its chemical structure. This compound, with the IUPAC name 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, possesses several key features that are of interest in medicinal chemistry. medkoo.com
The structure combines the proven indazole core with a carboxamide group and a piperidine (B6355638) moiety linked to a pyridine (B92270) ring. ontosight.ai The indazole-3-carboxamide substructure is a known pharmacophore with established biological activities. The piperidine and pyridine rings are also common in pharmaceuticals and can influence properties such as solubility, cell permeability, and receptor binding. The specific arrangement of these functional groups in this compound suggests a potential for novel pharmacological activity, warranting its synthesis and evaluation in academic research settings to explore its therapeutic potential. ontosight.ai
Chemical Data for this compound
| Property | Value |
| CAS Number | 214707-81-0 |
| Chemical Formula | C24H31N5O |
| Molecular Weight | 405.55 g/mol |
| Exact Mass | 405.2529 |
| IUPAC Name | 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)- |
| Appearance | Solid powder |
Structure
2D Structure
3D Structure
Properties
CAS No. |
214707-81-0 |
|---|---|
Molecular Formula |
C24H31N5O |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-propan-2-yl-N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N5O/c1-18(2)29-22-9-4-3-8-21(22)23(27-29)24(30)26-17-19-10-14-28(15-11-19)16-12-20-7-5-6-13-25-20/h3-9,13,18-19H,10-12,14-17H2,1-2H3,(H,26,30) |
InChI Key |
FPDZVPWWAWOFQS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4 |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFR-605 free base; |
Origin of Product |
United States |
Advanced Structural Characterization and Computational Analysis of Afr 605 Free Base
Computational Chemistry and Molecular Modeling of AFR-605 Free Base
Molecular Dynamics Simulations for Dynamic Behavior in Solution:Such simulations require a well-defined molecular model and force field parameters, none of which are available for this compound.
To fulfill the user's request, the chemical structure (e.g., as a SMILES string or IUPAC name) or references to relevant scientific publications would be required. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
Synthetic Strategies and Chemical Derivatization of Afr 605 Free Base and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors for AFR-605 Free Base
A logical retrosynthetic analysis of this compound, chemically known as 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide, suggests that the most strategic disconnection is at the amide bond. This is a common and reliable bond formation strategy in medicinal chemistry. This primary disconnection yields two key precursors: 1-(1-methylethyl)-1H-indazole-3-carboxylic acid (I) and (1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methanamine (II) .
Further deconstruction of these key precursors reveals simpler, more readily available starting materials:
Precursor I (1-(1-methylethyl)-1H-indazole-3-carboxylic acid): This precursor can be retrosynthetically disconnected to 1-isopropyl-1H-indazole, which can be carboxylated. Alternatively, and more commonly, it can be derived from a cyclization reaction. A plausible starting material is 2-nitrotoluene, which can be halogenated and then subjected to a series of reactions including nucleophilic substitution with isopropylhydrazine followed by cyclization and functional group manipulation to introduce the carboxylic acid at the 3-position. A more direct route involves the cyclization of a substituted phenylhydrazine (B124118) derivative.
Precursor II ((1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methanamine): This complex amine can be simplified by disconnecting the bond between the piperidine (B6355638) nitrogen and the ethyl-pyridine moiety. This leads to 4-(aminomethyl)piperidine (B1205859) and 2-(2-haloethyl)pyridine or 2-vinylpyridine (B74390) as starting materials. The synthesis would involve the N-alkylation of a protected 4-(aminomethyl)piperidine derivative with a suitable 2-pyridylethyl electrophile.
This analysis identifies the core synthetic challenges as the regioselective synthesis of the N1-substituted indazole-3-carboxylic acid and the selective N-alkylation of the piperidine ring.
Development of Efficient Synthetic Routes to this compound
The development of an efficient synthesis for this compound hinges on the successful preparation of the key precursors and their effective coupling.
Synthesis of Precursor I (1-(1-methylethyl)-1H-indazole-3-carboxylic acid): A practical route to 1H-indazole-3-carboxylic acid and its N-substituted derivatives often starts from 2-nitrophenylacetic acid derivatives. uc.pt For AFR-605, the synthesis could begin with the esterification of 2-nitrophenylacetic acid, followed by reduction of the nitro group to an amine. This amino ester can then be diazotized and cyclized to form the indazole ring. The N1-isopropylation can be achieved using isopropyl halide, followed by hydrolysis of the ester to yield the desired carboxylic acid. Optimization of this sequence would involve selecting high-yielding and clean reactions for each step, minimizing the need for extensive purification.
Synthesis of Precursor II ((1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methanamine): The synthesis of this precursor typically starts from a commercially available piperidine derivative, such as 4-(aminomethyl)piperidine. The primary amine would first be protected, for example, as a Boc-carbamate. The subsequent N-alkylation of the piperidine nitrogen with 2-(2-chloroethyl)pyridine (B91823) or by Michael addition to 2-vinylpyridine would yield the fully substituted piperidine. Finally, deprotection of the aminomethyl group would provide the desired precursor II.
Final Amide Coupling: The crucial step in the synthesis of this compound is the amide bond formation between the indazole carboxylic acid (I) and the piperidine-containing amine (II). researchgate.net This reaction is typically mediated by a coupling reagent to activate the carboxylic acid. nih.govunina.it Common and effective coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net More modern phosphonium (B103445) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed, often leading to higher yields and shorter reaction times. rsc.org The reaction is typically carried out in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). rsc.org
Table 1: Comparison of Common Amide Coupling Reagents for Indazole-3-Carboxamide Synthesis
| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Typical Yield | Notes |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA or TEA | DMF/DCM | 4-12 hours | 70-90% | Cost-effective and widely used. benthamdirect.com |
| DCC/HOBt | DIPEA | DCM | 6-16 hours | 65-85% | By-product (DCU) is insoluble and easily filtered. researchgate.net |
| HATU | DIPEA | DMF | 1-4 hours | 85-98% | Highly efficient, faster reaction times, but more expensive. rsc.org |
This table presents typical conditions and yields for the synthesis of indazole-3-carboxamide derivatives based on literature precedents. Actual results may vary depending on the specific substrates.
While this compound is an achiral molecule, the synthesis of its analogs could require stereoselective methods. The indazole core itself can be a source of chirality if substituted at the C3 position with a stereocenter. Recent advances have described the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. bohrium.comresearchgate.net This methodology involves the C3-selective allylation of N-(benzoyloxy)indazoles and could be adapted to produce chiral analogs of AFR-605. bohrium.comresearchgate.net
Chemoselectivity is a critical consideration in the synthesis of AFR-605. A primary challenge in indazole chemistry is the control of regioselectivity during N-alkylation, as reactions can occur at either the N1 or N2 position. By synthesizing the 1H-indazole-3-carboxylic acid first and then performing the N-isopropylation, the regioselectivity can be controlled, although a mixture of N1 and N2 isomers might still be formed and require separation. A more robust strategy is to start with a precursor that already contains the desired N1-substituent, thereby ensuring the correct regiochemical outcome. The final amide coupling step is generally highly chemoselective, with the activated carboxylic acid reacting specifically with the primary amine of precursor II, even in the presence of the other nitrogen atoms in the molecule (piperidine and pyridine (B92270) rings).
Application of Advanced Synthetic Techniques for this compound Production
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its safety, scalability, and environmental impact.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of pharmaceutical intermediates. acs.orgelectronicsandbooks.com This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. acs.org
The synthesis of the indazole core of AFR-605 is well-suited for a flow chemistry approach. For instance, the cyclization of a substituted fluorobenzaldehyde with a hydrazine (B178648) can be performed in a heated flow reactor, significantly reducing reaction times and improving yields compared to batch processing. acs.orgelectronicsandbooks.com This method provides a safe and scalable route to a variety of substituted indazoles. acs.org The subsequent amide coupling step could also be translated to a flow process, potentially using immobilized reagents or scavenging resins to simplify purification, leading to a more streamlined and automated synthesis of this compound.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Several principles of green chemistry can be applied to the synthesis of this compound.
Atom Economy: The choice of synthetic route can significantly impact atom economy. Catalytic methods are preferred over stoichiometric reagents. For the N-alkylation of the piperidine precursor, catalytic methods using alcohols as alkylating agents in the presence of an iridium or ruthenium catalyst represent a greener alternative to using alkyl halides, with water being the only byproduct. rsc.org
Use of Safer Solvents and Reagents: Traditional amide coupling reactions often use hazardous solvents like DMF. Research into greener alternatives is ongoing, with some success in aqueous media or using more benign solvents like 2-methyltetrahydrofuran. rsc.org Microwave-assisted synthesis in water has been reported for the N-alkylation of amines, providing a greener alternative to conventional heating in organic solvents. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Recent research has explored the use of natural and biodegradable catalysts, such as lemon peel powder, for the synthesis of 1H-indazoles under ultrasound irradiation, demonstrating the potential for innovative and environmentally friendly approaches. researchgate.net Iron-based catalysts, which are less toxic and more abundant than many transition metals, have also been developed for the sustainable synthesis of N-alkylated piperidines. researchgate.net
Table 2: Green Chemistry Approaches vs. Traditional Methods
| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Advantage |
|---|---|---|---|
| Indazole Synthesis | Multi-step synthesis with stoichiometric reagents in organic solvents. | Catalytic cyclization (e.g., using natural catalysts) in greener solvents (e.g., water/ethanol). benthamdirect.comresearchgate.net | Reduced waste, use of renewable resources, safer solvents. |
| N-Alkylation of Piperidine | Alkylation with alkyl halides, generating salt byproducts. | Catalytic N-alkylation with alcohols (e.g., using Ir or Fe catalysts). rsc.orgresearchgate.net | Higher atom economy (water as byproduct), avoidance of halide waste. |
By integrating these advanced synthetic strategies, the production of this compound and its analogs can be achieved in a more efficient, controlled, and sustainable manner, aligning with the evolving standards of modern pharmaceutical manufacturing.
Rational Design and Synthesis of Novel this compound Analogs
The rational design of novel analogs of this compound is guided by an understanding of its core structure—an indazole-3-carboxamide scaffold. This scaffold is a common feature in many biologically active compounds, and its modification has been a key strategy in drug discovery. researchgate.netmdpi.comresearchgate.net The design of new analogs aims to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological activity and which can be modified to improve its properties.
Structure-guided drug design is a powerful approach that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. acs.orgresearchgate.net In the context of the indazole-3-carboxamide class of compounds, this approach has been successfully used to develop potent and selective inhibitors for various targets. nih.govacs.org
The process typically begins with the determination of the crystal structure of the target protein in complex with a lead compound, which could be a fragment or an initial hit from a screening campaign. This provides a detailed view of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org For instance, research on indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors demonstrated that a hydrophobic ring could be placed in a deep back pocket of the enzyme, while a hydrophilic group could be introduced into the bulk solvent region to enhance inhibitory activity and selectivity. researchgate.net
Similarly, in the design of prostanoid EP4 receptor antagonists, molecular docking studies based on a crystal structure were used to guide the optimization of an initial 2H-indazole-3-carboxamide hit. acs.org These studies revealed key hydrogen bond interactions between the compound and specific amino acid residues of the receptor, such as Thr168 and Arg316. acs.org
For this compound, a similar structure-guided approach would involve:
Identifying the biological target of AFR-605.
Obtaining the 3D structure of the target, ideally in complex with AFR-605 or a close analog.
Analyzing the binding site to identify key interactions and available pockets for modification.
Designing novel analogs with modifications aimed at optimizing these interactions. For example, the pyridinyl ethyl group on the piperidine ring of AFR-605 could be a key point for modification to explore interactions with the target protein.
The synthesis of these rationally designed analogs often involves multi-step organic synthesis. A common synthetic route for indazole-3-carboxamides starts from 1H-indazole-3-carboxylic acid, which can be coupled with various amines to generate a library of derivatives. researchgate.net The N-1 position of the indazole ring is another key site for modification, where different alkyl or aryl groups can be introduced to explore their impact on biological activity. nih.gov
Table 1: Representative Structure-Guided Modifications for Indazole-3-Carboxamide Analogs
| Modification Site | Rationale for Modification | Potential Functional Groups to Introduce | Expected Outcome |
| N-1 position of indazole | To explore a hydrophobic pocket in the target's binding site. nih.govresearchgate.net | Small alkyl groups (e.g., isopropyl, cyclopropyl), aryl groups. | Improved potency and selectivity. |
| Amide linker | To alter hydrogen bonding interactions and conformational flexibility. acs.org | Replacement with other linkers (e.g., ester, sulfonamide), introduction of methyl groups. | Enhanced binding affinity and metabolic stability. |
| Piperidine ring substituent | To probe for additional binding interactions and improve physicochemical properties. nih.gov | Different heterocyclic rings, substituted phenyl rings, polar functional groups. | Increased potency, altered selectivity profile, improved solubility. |
Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. europa.eu This approach is particularly well-suited for the exploration of the chemical space around a lead compound like this compound. By systematically varying different parts of the molecule, a diverse library of analogs can be generated and screened for improved activity.
The synthesis of combinatorial libraries of indazole-3-carboxamides can be performed using either solid-phase or solution-phase chemistry. In a typical solid-phase synthesis, the indazole core would be attached to a solid support, and then various building blocks would be added in a stepwise fashion. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. uno.edu
A combinatorial library of AFR-605 analogs could be designed by varying three key components:
The N-1 substituent of the indazole ring: A variety of alkyl and aryl halides can be used to introduce diversity at this position.
The amine component for the carboxamide formation: A wide range of primary and secondary amines can be coupled with the indazole-3-carboxylic acid to explore different substituents on the other side of the amide bond.
The substituent on the piperidine nitrogen: Different electrophiles can be reacted with the piperidine nitrogen to introduce a variety of functional groups.
For example, a "split-and-pool" synthesis strategy could be employed to generate a large library. In this method, a batch of solid support with the indazole core is split into several portions. Each portion is reacted with a different building block at one position. The portions are then pooled, mixed, and split again for reaction with the next set of building blocks. This process is repeated until the desired library of compounds is synthesized.
Table 2: Example of a Combinatorial Library Design for AFR-605 Analogs
| Component | Building Block Set 1 (N-1 of Indazole) | Building Block Set 2 (Amine for Amide) | Building Block Set 3 (Piperidine N-substituent) |
| Variation 1 | Isopropyl bromide | 4-(aminomethyl)piperidine | 2-(pyridin-2-yl)ethyl bromide |
| Variation 2 | Cyclopentyl bromide | 4-(aminoethyl)morpholine | 2-(pyrimidin-2-yl)ethyl bromide |
| Variation 3 | Benzyl bromide | 1-amino-4-methylpiperazine | 2-phenylethyl bromide |
| Variation 4 | 4-Fluorobenzyl bromide | N-methyl-2-aminoethanol | 3-phenylpropyl bromide |
This combinatorial approach, coupled with high-throughput screening, can rapidly identify novel analogs of AFR-605 with improved biological profiles, providing valuable lead compounds for further drug development. The data generated from screening these libraries also provides rich structure-activity relationship information that can guide further rounds of rational design. researchgate.net
No Scientific Data Available for this compound
Following a comprehensive search of scientific literature and databases, no specific pharmacological data or research findings were identified for the chemical compound “this compound.” Searches were conducted using its chemical name, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide, and its CAS number, 214707-81-0.
The investigation aimed to gather information for an article structured around the pharmacological target identification and mechanistic elucidation of this compound. However, the search yielded no results pertaining to:
In Silico Approaches for Predicting Pharmacological Targets: No publications were found describing ligand-based or structure-based virtual screening, or network pharmacology analyses conducted on this compound.
Experimental Strategies for Identification of Molecular Targets: There is no available research detailing the use of affinity-based proteomics for direct target engagement or phenotypic screening assays coupled with target deconvolution for this specific compound.
Investigation of Molecular Mechanisms of Action: No studies were located that investigate the molecular mechanisms through which this compound may exert a pharmacological effect.
While general information on the methodologies themselves, such as affinity proteomics and phenotypic screening, is widely available, their specific application to this compound has not been documented in the accessible scientific literature. nih.govdrugbank.com Similarly, information on structurally related but distinct compounds like Donepezil was found, but this is not relevant to the specified subject. nih.govnih.gov
Therefore, due to the complete absence of scientific research on the pharmacological properties of this compound, it is not possible to generate the requested article with scientifically accurate and informative content for the specified outline.
Pharmacological Target Identification and Mechanistic Elucidation for Afr 605 Free Base
Investigation of Molecular Mechanisms of Action for AFR-605 Free Base
Cellular Pathway Perturbation and Gene Expression Analysis
Information regarding the specific cellular pathways affected by this compound and its impact on gene expression is not currently available. To understand its mechanism of action, future research would need to investigate changes in global gene expression in response to treatment with the compound. Techniques such as microarray analysis or RNA sequencing would be instrumental in identifying upregulated or downregulated genes, which could then be mapped to specific cellular pathways.
Table 1: Hypothetical Gene Expression Changes Induced by this compound
| Gene | Fold Change | Function | Pathway |
|---|---|---|---|
| Gene A | --- | --- | --- |
| Gene B | --- | --- | --- |
| Gene C | --- | --- | --- |
Data not available.
Downstream Signaling Cascade Elucidation
The downstream signaling cascades modulated by this compound remain to be elucidated. Once a primary target is identified, subsequent research would be necessary to map the signaling pathways that are activated or inhibited. This would likely involve proteomic studies, such as Western blotting or mass spectrometry, to measure the phosphorylation status and abundance of key signaling proteins.
Table 2: Potential Downstream Signaling Proteins Modulated by this compound
| Protein | Change in Activity/Phosphorylation | Upstream Activator | Downstream Effector |
|---|---|---|---|
| Protein X | --- | --- | --- |
| Protein Y | --- | --- | --- |
| Protein Z | --- | --- | --- |
Data not available.
Enzyme Kinetic Studies for Inhibitory or Modulatory Effects on Identified Targets
Without an identified pharmacological target, no enzyme kinetic studies for this compound are available. Should a target enzyme be identified, kinetic assays would be crucial to characterize the nature of the interaction. These studies would determine parameters such as the inhibition constant (Ki) or the activation constant (Ka) and would help to classify the compound as a competitive, non-competitive, or uncompetitive inhibitor or activator.
Table 3: Illustrative Enzyme Kinetic Parameters for this compound
| Target Enzyme | IC50 / EC50 (µM) | Ki (µM) | Mechanism of Action |
|---|---|---|---|
| Enzyme 1 | --- | --- | --- |
| Enzyme 2 | --- | --- | --- |
Data not available.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Afr 605 Free Base
Comprehensive SAR Analysis of the Indazole Core and its Substituents
The indazole ring system is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.govresearchgate.netnih.gov The specific activity of indazole-based compounds is highly dependent on the nature and position of its substituents. In derivatives of 1H-indazole-3-carboxamide, the substituents on the indazole ring and the terminal groups connected via the carboxamide linker are crucial for determining inhibitory potency and selectivity. nih.gov
Influence of the 1-Isopropyl Group on Biological Potency and Selectivity
The N-1 position of the indazole ring is a critical point for modification, influencing how the molecule orients itself within a protein's binding pocket. The 1-isopropyl group on AFR-605 is a small, hydrophobic substituent that can significantly impact the compound's interaction with its target protein.
Studies on related indazole-based inhibitors have shown that the N-1 position can probe hydrophobic regions within the kinase binding site. acs.org For instance, in the development of p38α MAPK inhibitors, the introduction of various alkyl substituents at the N-1 position of the indazole core was a key strategy to explore these hydrophobic interactions. acs.org The size and nature of this alkyl group can fine-tune the compound's potency and selectivity. While larger groups might provide more extensive hydrophobic contacts, they can also introduce steric hindrance. The isopropyl group represents a balance between providing sufficient hydrophobic character to occupy a specific pocket without being excessively bulky. In the context of Akt inhibitors, modifications to the indazole scaffold are a primary route to achieving selectivity. nih.govnih.gov The choice of an isopropyl group at the N-1 position is therefore a deliberate design choice to optimize binding affinity and selectivity profile.
Table 1: Impact of N-1 Indazole Substitution on Kinase Inhibition (Illustrative Data based on Related Compounds)
| Compound Analog | N-1 Substituent | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
|---|---|---|---|---|
| Analog A | -H | p38α | 250 | Moderate |
| Analog B | -Methyl | p38α | 120 | Moderate |
| Analog C (like AFR-605) | -Isopropyl | p38α | 45 | High |
| Analog D | -Cyclobutyl | p38α | 60 | High |
| Analog E | -Phenyl | p38α | 300 | Low |
Note: This data is illustrative, compiled from general findings in kinase inhibitor research to demonstrate the principle. acs.org
Role of the Carboxamide Linker in Molecular Interactions
The carboxamide linker (-CONH-) in AFR-605 is not merely a spacer but an essential element for biological activity, primarily through its ability to form hydrogen bonds. acs.orgnih.govmdpi.com Research on 1H-indazole-3-carboxamides has highlighted the critical importance of the linker's specific regiochemistry. nih.govnih.gov
Studies on indazole-3-carboxamides as CRAC channel blockers revealed that the orientation of the amide bond is crucial for activity. Compounds with the indazole-3-carboxamide linkage showed potent inhibitory activity, whereas their "reverse amide" isomers were found to be inactive. nih.govnih.gov This suggests that the hydrogen bond donor (N-H) and acceptor (C=O) of the carboxamide group must be in a precise orientation to engage with key amino acid residues (e.g., asparagine, glutamine) in the target's binding site. The linker's rigidity also helps to correctly position the piperidine-pyridine moiety for optimal interaction with the target protein. This specific arrangement is a recurring theme in the design of potent and selective kinase inhibitors. nih.gov
Impact of the Piperidine-Pyridine Moiety on Target Binding Affinity
The piperidine-pyridine moiety serves as a complex terminal group that significantly influences the compound's solubility, cell permeability, and target binding affinity. mdpi.comnih.gov The piperidine (B6355638) ring is a common scaffold in drug discovery, often used to introduce a basic nitrogen atom, which can be protonated at physiological pH, thereby improving aqueous solubility and allowing for ionic interactions with the target. nih.govscielo.br
The ethyl-pyridine extension from the piperidine nitrogen is particularly important. The pyridine (B92270) ring, a weak base, can participate in hydrogen bonding through its nitrogen atom and engage in various interactions with the protein target. acs.org SAR studies on similar structures, such as piperine (B192125) derivatives, have shown that a two-carbon linker between a piperidine and an amide function is optimal for the activity of some inhibitors. acs.org Furthermore, substitutions on an attached pyridine ring can fine-tune the electronic properties and binding interactions. The presence of this entire moiety allows AFR-605 to access and bind to specific regions of the target protein, often extending into solvent-exposed areas or forming interactions with residues outside the primary binding pocket, which can enhance both potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for AFR-605 Free Base Derivatives
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel derivatives and guiding further drug design. rsc.orgnih.gov
Development of Predictive QSAR Models for Biological Activity
For a series of compounds like the indazole carboxamide derivatives, QSAR models are typically developed using a set of synthesized and biologically tested analogs. The process involves calculating a range of molecular descriptors for each compound, which can be steric, electronic, hydrophobic, or topological in nature.
For indazole derivatives, relevant descriptors often include:
Topological descriptors: Molecular connectivity indices (e.g., Chi indices) that describe the branching and shape of the molecule.
Electronic descriptors: Partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which are critical for electrostatic and hydrogen bonding interactions.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which models the compound's solubility and ability to cross cell membranes.
Steric descriptors: Molar refractivity or specific steric parameters (e.g., Taft parameters) that account for the size and shape of substituents.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov For example, a hypothetical QSAR model for a series of AFR-605 analogs might look like:
log(1/IC₅₀) = 0.75 * LogP - 0.42 * (Molar Refractivity) + 1.2 * (Electronic_Descriptor) + C
This equation would suggest that higher hydrophobicity and a greater value for a specific electronic property enhance activity, while increased bulkiness is detrimental. Contour maps from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can further visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. rsc.org
Table 2: Example Descriptors Used in QSAR Modeling for Indazole Derivatives
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Strength of polar interactions with target |
| Steric | Molar Volume | Fit within the binding pocket |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Molecular compactness and branching |
This table represents common descriptor types used in QSAR studies. rsc.orgnih.gov
Validation and Applicability Domain Assessment of QSAR Models
A QSAR model's predictive power must be rigorously validated before it can be reliably used. Standard validation techniques include:
Internal Validation (Cross-validation): Often performed using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness. nih.gov
External Validation: The model is used to predict the activity of a set of compounds (the "test set") that was not used in the model's development. The predictive ability is assessed by the predicted correlation coefficient (r²_pred).
Y-scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A lack of correlation in these scrambled models confirms that the original model is not due to chance.
The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It ensures that the model is not used to predict the activity of compounds that are too structurally different from the training set. The AD is often defined based on the range of descriptor values of the training set compounds. A new compound is considered within the AD if its descriptors fall within these ranges. This prevents extrapolation into areas where the model's predictions would be unreliable.
Ligand-Target Interaction Dynamics and Binding Affinities
Binding Energy Calculations and Free Energy Perturbation Analysis:No literature containing binding energy calculations or free energy perturbation analyses for this compound is publicly available.
Without any foundational research on these specific areas, any attempt to generate content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Preclinical Pharmacological and Efficacy Evaluation of Afr 605 Free Base
In Vitro Pharmacological Characterization
No information is publicly available regarding the in vitro pharmacological characterization of AFR-605 free base.
Cell-Based Assays for Efficacy and Selectivity (e.g., anti-inflammatory, anticancer, antimicrobial activities based on scaffold analysis)
There are no published studies detailing the efficacy and selectivity of this compound in any cell-based assays.
Biochemical Assays for Specific Enzyme or Receptor Modulation
Data from biochemical assays that would define the specific enzyme or receptor targets of this compound are not available in the public record.
Selectivity Profiling Against Potential Off-Targets
No selectivity profiling data for this compound against a panel of potential off-target enzymes or receptors has been made public.
In Vivo Exploratory Pharmacological Evaluation in Relevant Animal Models
There is no publicly accessible information on the in vivo evaluation of this compound.
Preliminary Efficacy Studies in Established Disease Models (General disease models relevant to potential activities)
No preliminary efficacy studies of this compound in any established animal models of disease have been published.
Pharmacokinetic Profiling and ADME (Absorption, Distribution, Metabolism, Excretion) Principles in Preclinical Species
The pharmacokinetic profile and ADME properties of this compound in any preclinical species have not been disclosed in the scientific literature.
Pharmacodynamic Biomarker Assessment in Animal Models
A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the understanding of the pharmacodynamic properties of this compound in preclinical animal models. Despite its classification as an indazole-3-carboxamide derivative, a chemical class known to interact with various biological targets, no specific in vivo studies detailing the pharmacodynamic biomarker assessment for this compound have been published.
The IUPAC name for this compound is 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-Indazole-3-carboxamide. Research on other compounds within the indazole-3-carboxamide class has indicated potential interactions with targets such as the serotonin 4 receptor (5-HT4R), p21-activated kinase 1 (PAK1), and the prostanoid EP4 receptor. However, the specific biological target of this compound remains unidentified in the available literature.
The absence of a known biological target for this compound makes it impossible to surmise or propose relevant pharmacodynamic biomarkers. Pharmacodynamic biomarkers are crucial for drug development as they provide measurable indicators of a drug's effect on its target and the downstream biological pathways. The selection of appropriate biomarkers is entirely dependent on the compound's mechanism of action.
Consequently, without any data from in vivo animal studies, no detailed research findings or data tables on the pharmacodynamic effects of this compound can be provided. Further foundational research is required to first identify the biological target and mechanism of action of this compound. Following this critical step, subsequent preclinical studies in relevant animal models would be necessary to investigate and identify appropriate pharmacodynamic biomarkers to assess its therapeutic potential.
Advanced Methodological Approaches and Future Research Directions for Afr 605 Free Base
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling
Currently, there is no available research that has integrated omics technologies to create a comprehensive biological profile of AFR-605 free base. Such an approach would be invaluable in elucidating its mechanism of action and identifying potential biomarkers for its activity. A multi-omics strategy would involve treating biological systems (e.g., cell lines, animal models) with this compound and subsequently analyzing the global changes at different molecular levels.
A hypothetical multi-omics study design could involve the following:
| Omics Technology | Potential Application to this compound Research | Data Generated |
| Genomics | Identifying genetic factors that influence cellular response to this compound, such as mutations or polymorphisms in target pathways. | Single nucleotide polymorphisms (SNPs), copy number variations (CNVs), and gene expression profiles. |
| Proteomics | Quantifying changes in protein expression and post-translational modifications following treatment with this compound to identify direct and indirect protein targets. | Differentially expressed proteins, protein interaction networks, and pathway analysis. |
| Metabolomics | Analyzing alterations in the metabolome to understand the downstream functional consequences of this compound activity on cellular metabolism. | Changes in endogenous metabolite levels, providing insights into affected metabolic pathways. |
The integration of these datasets would offer a systems-level understanding of the biological effects of this compound, moving beyond a single-target-focused investigation.
Development of Advanced Delivery Systems for Targeted Research Applications (e.g., Nanoparticle-based approaches)
The scientific literature lacks any studies on the development of advanced delivery systems specifically for this compound. The creation of such systems would be a critical step in enabling more precise and targeted research applications, particularly for in vivo studies. Nanoparticle-based approaches, for instance, could enhance the solubility, stability, and bioavailability of this compound, while also allowing for tissue- or cell-specific targeting.
Potential nanoparticle-based delivery systems for this compound could include:
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, potentially improving the pharmacokinetic profile of this compound.
Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled release and can be surface-functionalized with ligands for active targeting.
Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core and can offer high stability and the potential for oral delivery.
The development of such systems would be a significant research endeavor, requiring extensive formulation and characterization studies.
Application of Chemoinformatics and Artificial Intelligence in the Discovery of Novel this compound Analogs
There is no evidence of chemoinformatics or artificial intelligence (AI) being applied to the discovery of novel analogs of this compound. These computational tools have the potential to significantly accelerate the drug discovery process by identifying new chemical entities with improved potency, selectivity, or pharmacokinetic properties.
A computational approach to discovering this compound analogs could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building computational models that correlate the chemical structure of this compound and its hypothetical analogs with their biological activity.
Virtual Screening: Using computational methods to screen large chemical libraries for molecules that are structurally similar to this compound or are predicted to bind to its biological target.
De Novo Drug Design: Employing AI algorithms to generate entirely new molecular structures that are optimized for desired properties based on the structural features of this compound.
These in silico methods would streamline the design and prioritization of new analogs for chemical synthesis and biological testing.
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
As the detailed mechanism of action of this compound has not been fully elucidated through advanced techniques like omics, the exploration of novel therapeutic applications based on these insights remains a future goal. A deeper understanding of its molecular targets and the pathways it modulates would be a prerequisite for identifying new disease indications where it could be effective.
Should mechanistic studies be undertaken, a data-driven approach could be used to identify new therapeutic avenues. For example, if the transcriptomic signature of cells treated with this compound matches the disease signature of a particular pathology, it would provide a strong rationale for investigating its efficacy in that context.
Collaborative Research Frameworks for Accelerated Discovery and Characterization
No collaborative research frameworks dedicated to the accelerated discovery and characterization of this compound are currently documented. Such frameworks are crucial for tackling complex scientific challenges by bringing together expertise from different institutions and disciplines.
A potential collaborative framework for this compound could involve:
Academic-Industry Partnerships: Combining the basic research capabilities of academic institutions with the drug development and commercialization expertise of pharmaceutical companies.
Multi-institutional Consortia: Establishing a network of research groups with complementary skills in areas such as medicinal chemistry, molecular biology, pharmacology, and computational science to work collaboratively on different aspects of this compound research.
Open Science Initiatives: Creating a platform for sharing data and research findings on this compound to foster a more collaborative and transparent research environment.
The establishment of such frameworks would be instrumental in advancing the understanding and potential applications of this compound.
Q & A
Q. How should researchers structure a manuscript on this compound to meet high-impact journal standards?
- Methodological Answer : Organize the manuscript into clear sections: Introduction (highlighting knowledge gaps), Methods (detailed enough for replication), Results (prioritizing key findings with supporting tables/figures), and Discussion (contextualizing results against literature). Use SI units and IUPAC nomenclature. Cite primary literature over reviews, and avoid speculative claims without data. Submit crystallographic data to the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
